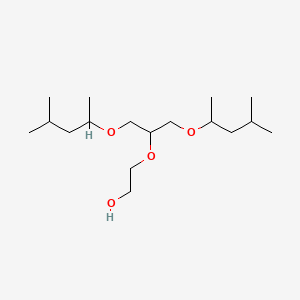
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether is a complex organic compound that belongs to the class of glycerol ethers. This compound is characterized by the presence of three ether linkages and a hydroxyl group attached to the glycerol backbone. It is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether typically involves the etherification of glycerol with methylisobutylcarbinol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Glycerol+3Methylisobutylcarbinol→1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether+3Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to ensure high yield and purity. The process includes the following steps:
Mixing: Glycerol and methylisobutylcarbinol are mixed in the desired stoichiometric ratio.
Catalysis: The mixture is passed through a reactor containing an acid catalyst.
Separation: The product is separated from the reaction mixture using distillation or extraction techniques.
Purification: The final product is purified to remove any impurities or unreacted starting materials.
化学反应分析
Types of Reactions
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ether linkages can be reduced under specific conditions.
Substitution: The ether groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require nucleophiles like sodium alkoxides.
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ether derivatives.
科学研究应用
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used as an additive in lubricants and surfactants.
作用机制
The mechanism of action of 1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The hydroxyl group and ether linkages play a crucial role in its activity.
相似化合物的比较
Similar Compounds
- 1,3-Di(tert-butyl)-2-hydroxyethyl glycerol triether
- 1,3-Di(phenyl)-2-hydroxyethyl glycerol triether
- 1,3-Di(benzyl)-2-hydroxyethyl glycerol triether
Uniqueness
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether is unique due to its specific ether linkages and the presence of the methylisobutylcarbinyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
63991-74-2 |
|---|---|
分子式 |
C17H36O4 |
分子量 |
304.5 g/mol |
IUPAC 名称 |
2-[1,3-bis(4-methylpentan-2-yloxy)propan-2-yloxy]ethanol |
InChI |
InChI=1S/C17H36O4/c1-13(2)9-15(5)20-11-17(19-8-7-18)12-21-16(6)10-14(3)4/h13-18H,7-12H2,1-6H3 |
InChI 键 |
XBFZETIMLDPCII-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)OCC(COC(C)CC(C)C)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



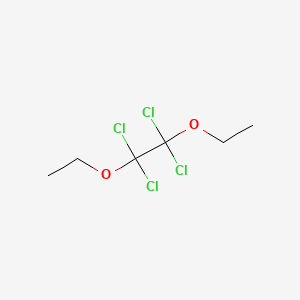
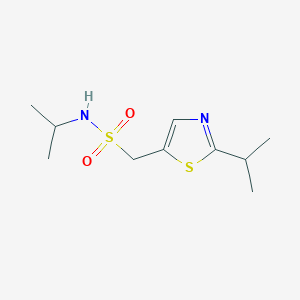
![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
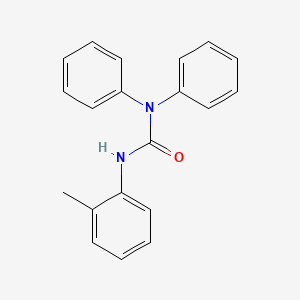
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
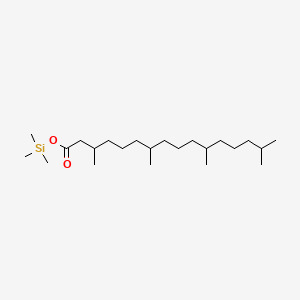
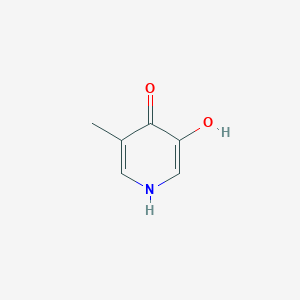
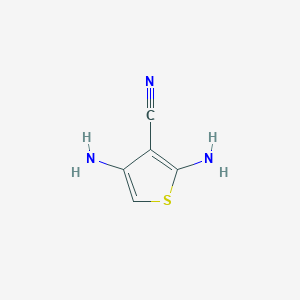
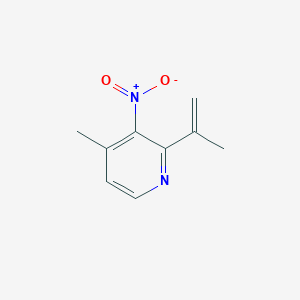
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
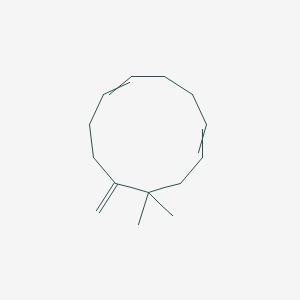
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
